
Chemical and physical properties of Ro 41-0960

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ro 41-0960

Cat. No.: B1680681 Get Quote

Ro 41-0960: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Ro 41-0960, scientifically known as (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-methanone,

is a potent and selective inhibitor of the enzyme Catechol-O-methyltransferase (COMT). This

document provides an in-depth technical overview of the chemical, physical, and

pharmacological properties of Ro 41-0960. It includes a summary of its quantitative data,

detailed methodologies for key experiments, and visualizations of its mechanism of action and

experimental workflows. This guide is intended to serve as a comprehensive resource for

researchers and professionals involved in drug discovery and development, particularly in the

fields of neuropharmacology and oncology.

Chemical and Physical Properties
Ro 41-0960 is a synthetic compound belonging to the benzophenone class of molecules. Its

chemical structure is characterized by a dihydroxy-nitrophenyl group linked to a fluorophenyl

group through a ketone bridge.
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Property Value References

IUPAC Name
(3,4-dihydroxy-5-nitrophenyl)

(2-fluorophenyl)-methanone
[1][2]

Synonyms
2′-Fluoro-3,4-dihydroxy-5-

nitrobenzophenone
[3][4]

CAS Number 125628-97-9 [1][5]

Molecular Formula C₁₃H₈FNO₅ [1][4][5]

Molecular Weight 277.20 g/mol [1][4][5]

Appearance Light yellow to yellow solid [5]

Melting Point 173-175 °C [6]

Solubility

DMSO: ≥20 mg/mL[2]

[5]Ethanol: Soluble[3][7]Water:

Slightly soluble (<0.7 mg/mL)

[3][8]PBS (pH 7.2): 0.2

mg/mL[2]

[2][3][5][7][8]

pKa (predicted) ~5.5 [9][10]

Pharmacological Properties
The primary pharmacological activity of Ro 41-0960 is the selective and reversible inhibition of

COMT, an enzyme crucial for the metabolism of catecholamines, including dopamine,

norepinephrine, and epinephrine. By inhibiting COMT, Ro 41-0960 increases the bioavailability

of these neurotransmitters.
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Parameter Value Species/System References

IC₅₀ (COMT) 0.6 nM
Human recombinant

COMT
[11]

EC₅₀

(Neuroprotection)
0.1 µM

Primary rat rostral

mesencephalic

tegmentum cultures

(against L-DOPA

induced toxicity)

[2][7]

Mechanism of Action

Selective and

reversible inhibitor of

Catechol-O-

methyltransferase

(COMT)

In vitro and in vivo

studies
[5][8][12]

Key Experimental Protocols
Synthesis of Ro 41-0960
A common synthetic route to Ro 41-0960 involves the demethylation of a methoxy-substituted

precursor. The following is a generalized protocol based on literature descriptions.

Protocol:

Starting Material: 2′-Fluoro-4-hydroxy-3-methoxy-5-nitrobenzophenone.

Reagents: 48% Hydrobromic acid and glacial acetic acid.

Procedure: a. Reflux the starting material with 48% hydrobromic acid in glacial acetic acid for

approximately 4 hours. b. Monitor the reaction progress using a suitable analytical technique

such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography

(HPLC). c. Upon completion, cool the reaction mixture and pour it into ice water to precipitate

the product. d. Collect the precipitate by filtration and wash it with cold water. e. Purify the

crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to

yield Ro 41-0960 as a crystalline solid. f. Confirm the identity and purity of the final product
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using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and HPLC.[8]

In Vitro COMT Inhibition Assay (Radiochemical Method)
This assay determines the inhibitory potency of Ro 41-0960 on COMT activity by measuring

the formation of a radiolabeled metabolite.

Materials:

Recombinant human COMT enzyme

S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM) as the methyl donor

A catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

Ro 41-0960 at various concentrations

Assay buffer (e.g., phosphate buffer, pH 7.4, containing MgCl₂)

Scintillation cocktail and a scintillation counter

HPLC system with a radioactivity detector

Protocol:

Prepare a reaction mixture containing the assay buffer, MgCl₂, and the catechol substrate.

Add varying concentrations of Ro 41-0960 to the reaction mixture. Include a control with no

inhibitor.

Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

Initiate the enzymatic reaction by adding [¹⁴C]SAM.

Incubate the reaction at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction is in

the linear range.

Terminate the reaction by adding an acidic solution (e.g., perchloric acid).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.researchgate.net/publication/229576071_Catechol-O-methyltransferase-Inhibiting_Pyrocatechol_Derivatives_Synthesis_and_Structure-Activity_Studies
https://www.benchchem.com/product/b1680681?utm_src=pdf-body
https://www.benchchem.com/product/b1680681?utm_src=pdf-body
https://www.benchchem.com/product/b1680681?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separate the radiolabeled product from the unreacted [¹⁴C]SAM and other components using

HPLC.

Quantify the amount of radiolabeled product using an online radioactivity detector or by

collecting fractions and performing liquid scintillation counting.

Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 and

determine the IC₅₀ value by fitting the data to a dose-response curve.

Neuroprotection Assay Against L-DOPA Toxicity in
Primary Mesencephalic Cultures
This assay evaluates the ability of Ro 41-0960 to protect dopaminergic neurons from L-DOPA-

induced cell death.

Materials:

Primary mesencephalic cultures from embryonic rat brains

Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

L-DOPA

Ro 41-0960

Antibodies against Tyrosine Hydroxylase (TH) for immunocytochemistry

Microscopy setup for cell counting

Protocol:

Preparation of Primary Mesencephalic Cultures: a. Dissect the ventral mesencephalon from

embryonic day 14-16 rat fetuses. b. Mechanically and enzymatically dissociate the tissue to

obtain a single-cell suspension. c. Plate the cells onto poly-L-lysine coated culture plates or

coverslips at a desired density. d. Culture the cells in supplemented Neurobasal medium for

several days to allow for neuronal differentiation.
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Treatment: a. After a set number of days in vitro (e.g., 7 days), treat the cultures with varying

concentrations of L-DOPA to induce toxicity. b. In parallel, co-treat cultures with L-DOPA and

different concentrations of Ro 41-0960. Include a vehicle control group. c. Incubate the

treated cultures for 24-48 hours.

Assessment of Neuronal Survival: a. Fix the cells with paraformaldehyde. b. Perform

immunocytochemistry using an antibody against Tyrosine Hydroxylase (TH) to specifically

label dopaminergic neurons. c. Visualize the TH-positive neurons using a fluorescent

secondary antibody. d. Count the number of surviving TH-positive neurons in multiple fields

of view for each treatment condition. e. Calculate the percentage of neuroprotection afforded

by Ro 41-0960 at each concentration and determine the EC₅₀ value.[13]

In Vivo Microdialysis for Dopamine Metabolism
This technique allows for the in vivo measurement of extracellular dopamine and its

metabolites in the brain of a freely moving animal, and the effect of Ro 41-0960 on their levels.

Materials:

Laboratory animals (e.g., rats)

Stereotaxic apparatus for probe implantation

Microdialysis probes

Microinfusion pump

Artificial cerebrospinal fluid (aCSF) for perfusion

Ro 41-0960 for systemic or local administration

Fraction collector

HPLC system with electrochemical detection (HPLC-ECD) for analyzing dopamine and its

metabolites.

Protocol:
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Surgical Implantation of Microdialysis Probe: a. Anesthetize the animal and place it in a

stereotaxic frame. b. Surgically implant a microdialysis probe into the brain region of interest

(e.g., striatum). c. Allow the animal to recover from surgery.

Microdialysis Procedure: a. On the day of the experiment, connect the probe to a

microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). b. Collect

baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable

neurotransmitter levels. c. Administer Ro 41-0960 to the animal (e.g., via intraperitoneal

injection). d. Continue to collect dialysate samples for several hours post-administration.

Neurochemical Analysis: a. Analyze the collected dialysate samples for dopamine, DOPAC

(3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) content using HPLC-ECD. b.

Quantify the concentrations of these analytes by comparing their peak areas to those of

known standards. c. Express the post-treatment neurotransmitter levels as a percentage of

the baseline levels to determine the effect of Ro 41-0960 on dopamine metabolism.

Visualizations
The following diagrams illustrate key concepts related to Ro 41-0960.
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Caption: Mechanism of Action of Ro 41-0960 as a COMT Inhibitor.
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Caption: Workflow for Neuroprotection and Neurochemical Experiments.

Conclusion
Ro 41-0960 is a well-characterized, potent, and selective COMT inhibitor with significant

potential in both basic research and as a lead compound for drug development. Its ability to

modulate catecholamine levels has been demonstrated in a variety of in vitro and in vivo

models. The experimental protocols and data presented in this guide provide a solid foundation

for further investigation into its therapeutic applications. Researchers are encouraged to

consult the cited literature for more specific details and to adapt these methodologies to their

specific research questions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1680681?utm_src=pdf-body
https://www.benchchem.com/product/b1680681?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680681?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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